molecular formula C10H9BrF3NO2 B14058318 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one

1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one

Cat. No.: B14058318
M. Wt: 312.08 g/mol
InChI Key: KKIDSBCQPNLJKZ-UHFFFAOYSA-N
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Description

1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-amino-3-(trifluoromethoxy)benzene with a brominating agent under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, while the bromopropanone moiety can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

  • 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
  • 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-iodopropan-1-one
  • 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-fluoropropan-1-one

Uniqueness: Compared to its analogs, 1-(2-Amino-3-(trifluoromethoxy)phenyl)-2-bromopropan-1-one may exhibit distinct reactivity and biological activity due to the presence of the bromine atom, which can influence the compound’s electronic properties and steric effects .

Properties

Molecular Formula

C10H9BrF3NO2

Molecular Weight

312.08 g/mol

IUPAC Name

1-[2-amino-3-(trifluoromethoxy)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H9BrF3NO2/c1-5(11)9(16)6-3-2-4-7(8(6)15)17-10(12,13)14/h2-5H,15H2,1H3

InChI Key

KKIDSBCQPNLJKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C(=CC=C1)OC(F)(F)F)N)Br

Origin of Product

United States

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